
Sodium 4-aminosalicylate dihydrate
Übersicht
Beschreibung
Sodium 4-aminosalicylate dihydrate: is a sodium salt form of 4-aminosalicylic acid, commonly used as an antitubercular agent. It is often administered in association with isoniazid due to its better tolerance compared to the free acid form . The compound has the chemical formula C7H6NNaO3·2H2O and a molecular weight of 211.15 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 4-aminosalicylate dihydrate can be synthesized by neutralizing 4-aminosalicylic acid with sodium hydroxide. The reaction typically involves dissolving 4-aminosalicylic acid in water, followed by the addition of sodium hydroxide until the pH reaches a neutral level. The solution is then evaporated to obtain the sodium salt, which is recrystallized from water at room temperature by adding acetone and cooling .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is often produced in batch reactors where precise control over temperature, pH, and concentration is maintained .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 4-aminosalicylate dihydrate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.
Major Products Formed:
Oxidation: Nitro derivatives of 4-aminosalicylic acid.
Reduction: Amines and other reduced forms.
Substitution: Various substituted salicylates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Antitubercular Agent
Sodium 4-aminosalicylate dihydrate is predominantly used in the treatment of multidrug-resistant tuberculosis (MDR-TB). It acts as a bacteriostatic agent, inhibiting the growth of Mycobacterium tuberculosis when used in conjunction with other antitubercular medications such as isoniazid. The sodium salt form is often preferred due to better tolerance compared to its free acid counterpart .
Mechanism of Action:
- Acts as a competitive inhibitor of folate metabolism in Mycobacterium tuberculosis.
- Interferes with the synthesis of essential metabolites required for bacterial growth .
Treatment of Inflammatory Bowel Disease (IBD)
Recent studies have highlighted the efficacy of this compound in treating conditions such as ulcerative colitis (UC) and Crohn's disease (CD). Its anti-inflammatory properties make it a viable option for patients who are intolerant to sulfasalazine or those who experience adverse effects from 5-aminosalicylic acid (5-ASA) formulations.
Clinical Findings:
- Efficacy: Sodium 4-aminosalicylate has been shown to be about 50% more potent than 5-ASA, making it effective in both active and quiescent phases of UC and CD. Clinical trials indicate that it can be administered safely at doses ranging from 0.5 to 1.5 g/day .
- Safety Profile: The compound exhibits a lower incidence of serious side effects compared to traditional treatments, which enhances its appeal for long-term management of IBD .
Formulation and Delivery Systems
The development of colon-specific delivery systems for sodium 4-aminosalicylate allows for targeted release at the site of inflammation, maximizing therapeutic effects while minimizing systemic exposure. This approach improves patient compliance and reduces gastrointestinal side effects.
Research Insights:
- Prodrugs: Colon-specific prodrugs have been developed to enhance the stability and release profile of sodium 4-aminosalicylate in the gastrointestinal tract, ensuring effective treatment of distal colitis .
- Formulation Studies: Various formulations, including slow-release tablets and enemas, have demonstrated significant efficacy in clinical settings, particularly for patients with localized disease .
Data Table: Comparison of this compound with Other Treatments
Characteristic | This compound | 5-Aminosalicylic Acid (5-ASA) | Sulfasalazine |
---|---|---|---|
Potency | Higher (50% more than 5-ASA) | Standard | Lower |
Side Effects | Fewer serious side effects | Common gastrointestinal issues | Significant side effects |
Administration Routes | Oral, topical (enema) | Oral | Oral |
Indications | MDR-TB, IBD | IBD | IBD |
Case Studies
-
Case Study on Ulcerative Colitis:
A clinical trial involving patients with active UC demonstrated that sodium 4-aminosalicylate administered via slow-release tablets led to significant improvements in clinical remission rates compared to placebo . -
Safety Profile Evaluation:
A comparative study assessed patients who experienced pancreatitis from 5-ASA treatments; subsequent treatment with sodium 4-aminosalicylate showed no recurrence of pancreatitis, highlighting its safety as an alternative therapy .
Wirkmechanismus
Sodium 4-aminosalicylate dihydrate exerts its effects by inhibiting the synthesis of folic acid in bacteria. It binds to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the folate pathway. This inhibition prevents bacterial cell growth and multiplication, making it an effective bacteriostatic agent against Mycobacterium tuberculosis .
Vergleich Mit ähnlichen Verbindungen
4-Aminosalicylic acid: The free acid form, less tolerated compared to the sodium salt.
Sodium salicylate: Another sodium salt of salicylic acid, used for different therapeutic purposes.
Isoniazid: Often used in combination with sodium 4-aminosalicylate dihydrate for tuberculosis treatment.
Uniqueness: this compound is unique due to its dual role as an antitubercular agent and a substrate in folate metabolism studies. Its better tolerance compared to the free acid form makes it a preferred choice in clinical settings .
Eigenschaften
CAS-Nummer |
6018-19-5 |
---|---|
Molekularformel |
C7H7NNaO3+ |
Molekulargewicht |
176.12 g/mol |
IUPAC-Name |
sodium;4-amino-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO3.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3,9H,8H2,(H,10,11);/q;+1 |
InChI-Schlüssel |
FVVDKUPCWXUVNP-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N)O)C(=O)[O-].O.O.[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1N)O)C(=O)O.[Na+] |
Color/Form |
MINUTE CRYSTALS FROM ALC WHITE, OR NEARLY WHITE, BULKY POWDER NEEDLES, PLATES FROM ALC-ETHER A reddish-brown crystalline powder is obtained on recrystallization from ethanol-ether. |
melting_point |
150-151 °C, with effervescence NEEDLES FROM ALC; MP: 115 °C /ETHYL ESTER/ 150.5 °C |
Key on ui other cas no. |
6018-19-5 |
Physikalische Beschreibung |
Beige crystalline solid; [Sigma-Aldrich MSDS] |
Piktogramme |
Irritant |
Verwandte CAS-Nummern |
133-09-5 (mono-potassium salt) 133-10-8 (mono-hydrochloride salt) 133-15-3 (calcium (2:1) salt) 6018-19-5 (mono-hydrochloride salt, di-hydrate) |
Löslichkeit |
23 [ug/mL] (The mean of the results at pH 7.4) 1 G SOL IN ABOUT 7 ML WATER; SLIGHTLY SOL IN ALC /CALCIUM SALT/ PH OF 1% SOLN: ABOUT 7; FREELY SOL IN WATER /POTASSIUM SALT/ For more Solubility (Complete) data for P-AMINOSALICYLIC ACID (7 total), please visit the HSDB record page. SOL IN DILUTE NITRIC ACID & DILUTE SODIUM HYDROXIDE Virtually insoluble in benzene, choroform, or carbon tetrachloride 1 G SOL IN ABOUT 500 ML WATER, IN 21 ML ALC; SLIGHTLY SOL IN ETHER; PRACTICALLY INSOL IN BENZENE In water= 1.69X10+3 mg/l at 23 °C Soluble in acetone 1.18e+01 g/L |
Dampfdruck |
0.000004 [mmHg] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.